molecular formula C22H27N3O3S B2401539 N-(3-(dimethylamino)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide CAS No. 946358-73-2

N-(3-(dimethylamino)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide

Cat. No.: B2401539
CAS No.: 946358-73-2
M. Wt: 413.54
InChI Key: IKTSBUPVKFUQII-UHFFFAOYSA-N
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Description

N-(3-(dimethylamino)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a synthetic organic compound designed for research applications. It features a complex molecular structure comprising an indole core, which is a prominent scaffold in medicinal chemistry due to its prevalence in biologically active molecules . The structure is further modified with a tosyl (p-toluenesulfonyl) group and an acetamide side chain terminated with a dimethylaminopropyl moiety. This specific arrangement suggests potential for investigation in various biochemical pathways. Indole derivatives are extensively studied for a wide range of activities, including as enzyme inhibitors and antioxidant agents . Related compounds have been explored for their potential antihyperglycemic and antioxidant properties, as well as for their ability to interact with enzymes like α-amylase . The presence of the sulfonamide and tertiary amine functional groups in this molecule may influence its solubility and binding characteristics, making it a candidate for research in chemical biology and drug discovery. Researchers can utilize this compound as a standard, an intermediate in organic synthesis, or as a probe for studying protein-ligand interactions. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Handling and Safety: Researchers should consult safety data sheets and conduct all risk assessments prior to use. Proper personal protective equipment should be worn. For Research Use Only: This product is intended for laboratory research and development purposes. It is not intended for use in humans, animals, or as a food additive.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-[3-(4-methylphenyl)sulfonylindol-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-17-9-11-18(12-10-17)29(27,28)21-15-25(20-8-5-4-7-19(20)21)16-22(26)23-13-6-14-24(2)3/h4-5,7-12,15H,6,13-14,16H2,1-3H3,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTSBUPVKFUQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is a compound of growing interest in pharmacology due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data tables and research findings.

The compound is synthesized through a multi-step process involving the reaction of tosyl-indole derivatives with dimethylaminopropyl amines. The structure can be represented as follows:

C23H30N2O2S\text{C}_{23}\text{H}_{30}\text{N}_2\text{O}_2\text{S}

This compound features a tosyl group, which enhances its reactivity and solubility in various solvents, making it suitable for biological assays.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Anticancer Activity : Studies have shown that this compound can induce apoptosis in cancer cell lines through the activation of caspase pathways.
  • Neuroprotective Effects : It has been observed to protect neuronal cells from oxidative stress, potentially useful in treating neurodegenerative diseases.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains, indicating potential as an antibiotic agent.

1. Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The IC50 values were found to be in the low micromolar range, highlighting its potency.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5.2Induction of apoptosis via caspase 3
MCF-7 (Breast)6.8ROS generation leading to cell death
A549 (Lung)4.5Cell cycle arrest at G2/M phase

2. Neuroprotective Effects

In vitro studies using PC12 cells showed that treatment with the compound reduced apoptosis induced by glutamate toxicity. The protective mechanism was linked to the inhibition of reactive oxygen species (ROS) production.

Treatment Concentration (µM)Cell Viability (%)Mechanism
180ROS inhibition
590Enhanced mitochondrial function
1095Anti-apoptotic signaling

3. Antimicrobial Properties

The antimicrobial activity was evaluated against several bacterial strains using the agar disc diffusion method. The results indicated significant inhibition zones, particularly against Gram-positive bacteria.

Bacterial StrainInhibition Zone (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-(dimethylamino)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide is C23H24N4O3S, with a molecular weight of 432.53 g/mol. The compound features a complex structure that includes an indole moiety, which is known for its biological activity.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been studied for their ability to inhibit specific cancer cell lines. A study demonstrated that certain indole-based compounds showed potent activity against breast cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Indole derivatives have been reported to possess antibacterial and antifungal activities. A review highlighted the synthesis and evaluation of various indole derivatives against Gram-positive and Gram-negative bacteria, with some exhibiting notable inhibition rates . The specific activity of this compound against these pathogens remains to be fully explored but is a promising area for future research.

Synthetic Methodologies

The synthesis of this compound can be achieved through several methodologies involving the reaction of tosylated indoles with dimethylaminopropyl acetamide. This approach allows for the modification of the indole structure, enhancing its biological activity .

Case Study 1: Anticancer Activity

A study conducted by Villadsen et al. focused on the synthesis of azumamide analogs, which share structural similarities with this compound. The results indicated that these compounds exhibited selective inhibition against histone deacetylases (HDACs), which are crucial targets in cancer therapy . The findings suggest that the incorporation of the dimethylamino group may enhance the selectivity and potency of such compounds against specific cancer types.

Case Study 2: Antimicrobial Efficacy

In another study, a series of indole derivatives were tested for their antimicrobial efficacy against various bacterial strains. The results showed that certain modifications to the indole structure significantly improved their antibacterial properties, indicating that similar modifications could be beneficial for this compound as well . This underscores the importance of structural optimization in enhancing biological activity.

Comparison with Similar Compounds

Key Structural Features

The target compound shares a common acetamide backbone with modifications in the substituent groups. Below is a comparative analysis of structurally related compounds:

Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (if available) Reference
N-(3-(Dimethylamino)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide 3-Tosylindole, dimethylaminopropyl Not explicitly reported Presumed enzyme/receptor modulation
DDU86439 (N-(3-(dimethylamino)propyl)-2-(3-(3-fluorophenyl)-1H-indazol-1-yl)acetamide) 3-Fluorophenyl-indazole, dimethylaminopropyl Not explicitly reported TRYS inhibition (EC₅₀: 6.9 ± 0.2 µM)
LM11A-24 (2-(1,3-Dimethyl-2,6-dioxo-purine)-N-(3-(dimethylamino)propyl)acetamide) Purinone core, dimethylaminopropyl ~300 (estimated) p75 neurotrophin receptor inhibition
N-(3-(Diethylamino)propyl)-2-(3,4-diphenyl-1H-pyrazol-1-yl)acetamide Diethylaminopropyl, 3,4-diphenylpyrazole 358.43 Not reported
N-[3-(Dimethylamino)propyl]-2-(8-quinolinyloxy)acetamide 8-Quinolinyloxy, dimethylaminopropyl 287.36 Not reported
N-Cyclopropyl-2-(3-formyl-1H-indol-1-yl)acetamide Cyclopropylamine, 3-formylindole Not explicitly reported Intermediate in medicinal chemistry

Functional Insights

  • Heterocyclic Core Variation: Indole vs. DDU86439’s TRYS inhibition (EC₅₀: 6.9 µM) suggests that the indazole-fluorophenyl system may improve target affinity compared to indole derivatives . Purinone vs. Tosylindole: LM11A-24’s purinone core enables π-π stacking in receptor binding, contrasting with the sulfonamide (tosyl) group in the target compound, which may favor steric interactions or solubility modulation .
  • Amine Side Chain Modifications: Dimethylamino vs.
  • Substituent Effects :

    • The tosyl group (p-toluenesulfonyl) in the target compound provides electron-withdrawing properties and steric bulk, which may stabilize transition states in enzyme inhibition. In contrast, the 3-formylindole in N-cyclopropyl-2-(3-formylindol-1-yl)acetamide offers a reactive aldehyde for further derivatization .

Pharmacological and Physicochemical Data Gaps

  • Target Compound: No explicit melting point, solubility, or bioactivity data are provided in the evidence.
  • Analogs : DDU86439 and LM11A-24 are the only compounds with reported biological activity (TRYS and neurotrophin receptor inhibition, respectively). The absence of comparative IC₅₀/EC₅₀ values for the target compound limits functional benchmarking.

Q & A

Basic: What synthetic methodologies are optimized for preparing N-(3-(dimethylamino)propyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, and how can reaction conditions be tailored to enhance yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the indole core. A common approach is:

Tosylation : Protect the indole nitrogen at the 3-position using tosyl chloride under basic conditions (e.g., NaH in THF) to stabilize the reactive site .

Acetamide Formation : React the tosylated indole with chloroacetyl chloride, followed by nucleophilic substitution using 3-(dimethylamino)propylamine. Optimize solvent polarity (e.g., DMF for solubility) and temperature (40–60°C) to minimize side reactions .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) to isolate the product. Yields >70% are achievable with strict anhydrous conditions .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • ¹H NMR : Identify peaks for the tosyl group (δ 7.6–7.8 ppm, aromatic protons), dimethylamino propyl chain (δ 2.2–2.4 ppm, CH₂; δ 2.1 ppm, N(CH₃)₂), and indole acetamide backbone (δ 4.3–4.5 ppm, CH₂CO) .
  • IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and sulfonyl S=O bands (~1360, 1170 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ with <2 ppm error to rule out impurities .

Advanced: How can researchers design in vitro assays to evaluate bioactivity, and what controls are essential for reproducibility?

Methodological Answer:

  • Enzyme Inhibition Assays : For antiparasitic activity (e.g., Trypanosoma brucei), use recombinant trypanothione synthetase-amidase (TRYS) and measure IC₅₀ via fluorometric substrate conversion. Include a positive control (e.g., DDU86439, IC₅₀ = 0.045 mM) and negative control (solvent-only) .
  • Cell-Based Assays : For cytotoxicity, use bloodstream-form trypanosomes with Alamar Blue viability staining. Normalize data to untreated cells and validate with EC₅₀ calculations (e.g., 6.9 ± 0.2 µM for lead analogs) .
  • Antioxidant Screening : Apply DPPH radical scavenging and FRAP assays, using ascorbic acid as a reference standard .

Advanced: How can contradictions in reported biological activities (e.g., antioxidant vs. antiparasitic) be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., tosyl vs. hydroxyimino groups) and test across assays to isolate pharmacophore contributions .
  • Assay Variability : Control for redox-active intermediates in antioxidant assays that may interfere with antiparasitic readouts. Use orthogonal methods (e.g., ROS detection vs. parasite motility) .
  • Dose-Response Curves : Compare EC₅₀/IC₅₀ values across studies to identify concentration-dependent dual activities .

Advanced: What computational strategies predict target interactions and physicochemical properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to TRYS (PDB: 2XEI). Prioritize poses with hydrogen bonds to catalytic residues (e.g., Cys328) .
  • QSAR Modeling : Train models on logP, polar surface area, and H-bond donors to predict permeability and solubility .
  • In Silico ADMET : Employ SwissADME to assess CYP450 inhibition risk and BBB penetration, critical for CNS-targeted applications .

Basic: How should stability studies be conducted under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal Stability : Perform TGA/DSC to identify decomposition thresholds (>150°C typical for acetamides). Store lyophilized samples at -20°C under argon to prevent hydrolysis .

Advanced: What strategies optimize lead compounds derived from this scaffold for in vivo models?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance oral bioavailability .
  • Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LC-MS/MS plasma analysis to calculate AUC and half-life .
  • Toxicity Screening : Assess hepatotoxicity in HepG2 cells and cardiotoxicity via hERG channel inhibition assays .

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